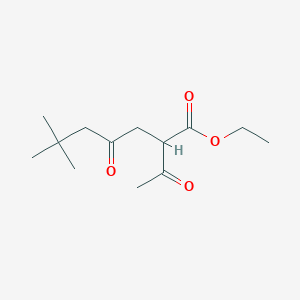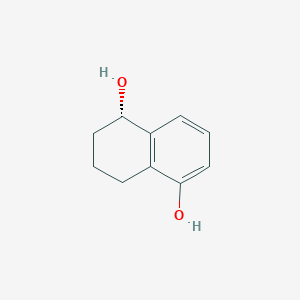
(1S)-1,2,3,4-tetrahydronaphthalene-1,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1,2,3,4-tetrahydronaphthalene-1,5-diol is an organic compound with a unique structure that includes a tetrahydronaphthalene backbone and two hydroxyl groups at positions 1 and 5
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1,2,3,4-tetrahydronaphthalene-1,5-diol can be achieved through several methods. One common approach involves the reduction of naphthalene derivatives. For instance, catalytic hydrogenation of 1,5-dihydroxynaphthalene can yield the desired compound. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under controlled pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The choice of catalyst, reaction conditions, and purification methods are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1,2,3,4-tetrahydronaphthalene-1,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or quinones.
Reduction: Further reduction can lead to the formation of tetrahydronaphthalene derivatives with different substitution patterns.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalysts such as Pd/C and hydrogen gas are used for reduction reactions.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace hydroxyl groups with halogens.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield 1,5-naphthoquinone, while reduction with Pd/C can produce various tetrahydronaphthalene derivatives.
Aplicaciones Científicas De Investigación
(1S)-1,2,3,4-tetrahydronaphthalene-1,5-diol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which (1S)-1,2,3,4-tetrahydronaphthalene-1,5-diol exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and interactions with biological molecules. These interactions can lead to the modulation of enzyme activities, signaling pathways, and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-tetrahydronaphthalene-1,2-diol: Similar structure but with hydroxyl groups at positions 1 and 2.
1,2,3,4-tetrahydronaphthalene-1,4-diol: Hydroxyl groups at positions 1 and 4.
1,2,3,4-tetrahydronaphthalene-1,6-diol: Hydroxyl groups at positions 1 and 6.
Uniqueness
(1S)-1,2,3,4-tetrahydronaphthalene-1,5-diol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions and reactivity that are not observed in its isomers or other similar compounds.
Propiedades
Fórmula molecular |
C10H12O2 |
|---|---|
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
(1S)-1,2,3,4-tetrahydronaphthalene-1,5-diol |
InChI |
InChI=1S/C10H12O2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1,3,5,10-12H,2,4,6H2/t10-/m0/s1 |
Clave InChI |
MYIDTCFDQGAVFL-JTQLQIEISA-N |
SMILES isomérico |
C1C[C@@H](C2=C(C1)C(=CC=C2)O)O |
SMILES canónico |
C1CC(C2=C(C1)C(=CC=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-Dimethylphenyl)-2-({[(2,3-dimethylphenyl)carbamoyl]methyl}amino)acetamide](/img/structure/B13203615.png)

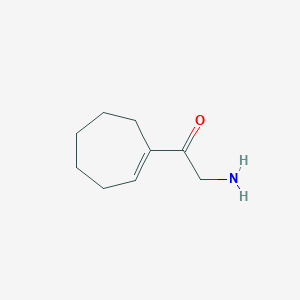
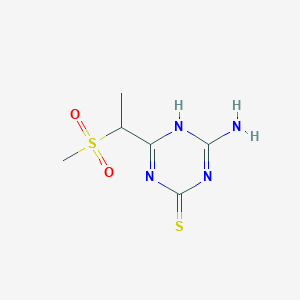
![2-Chloro-6-[cyclopropyl(methyl)amino]pyridine-4-carbonitrile](/img/structure/B13203642.png)
![3-Methoxy-5-[(propan-2-yloxy)methyl]aniline](/img/structure/B13203645.png)


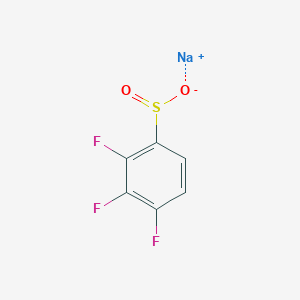
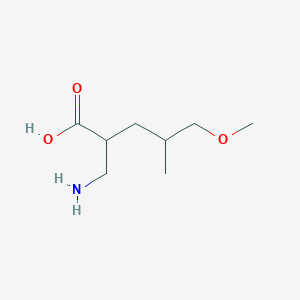

![Methyl spiro[azetidine-3,2'-bicyclo[3.1.0]hexane]-2-carboxylate](/img/structure/B13203667.png)

